7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is a fluorinated derivative of quinazoline, a bicyclic compound containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione typically involves the fluorination of a quinazoline precursor. One common method is the reaction of 4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione with a fluorinating agent such as Selectfluor™. The reaction is usually carried out in an organic solvent like acetonitrile under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Scientific Research Applications
7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound without the fluorine atom.
4a,5,6,7,8,8a-hexahydroquinazoline-2,4-dione: The non-fluorinated version of the compound.
Fluoroquinolones: A class of antibiotics with a similar fluorinated quinoline structure.
Uniqueness
7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. This fluorination can enhance its stability, lipophilicity, and binding affinity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11FN2O2 |
---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
7-fluoro-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H11FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h4-6H,1-3H2,(H2,10,11,12,13) |
InChI Key |
TZJYFYHEARVCIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1F)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.